5-Dihydroaldosterone

Description

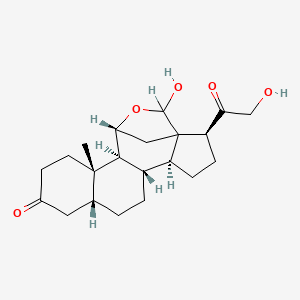

5-Dihydroaldosterone (5α-dihydroaldosterone) is a reduced metabolite of aldosterone, a key mineralocorticoid hormone involved in regulating sodium and potassium balance in the kidneys. The conversion of aldosterone to its 5α-dihydro form occurs via 5α-reductase, which reduces the ∆4-3-ketone group in the steroid A-ring, resulting in a saturated A-ring structure . Unlike aldosterone, which is highly potent, 5α-dihydroaldosterone exhibits reduced mineralocorticoid activity but retains distinct biological effects. Its discovery in the 1970s highlighted the importance of structural modifications in modulating steroid hormone activity .

Properties

CAS No. |

6005-92-1 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2S,5S,6S,9R,14S,15S,16R)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-one |

InChI |

InChI=1S/C21H30O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11,13-15,17-19,22,25H,2-10H2,1H3/t11-,13+,14+,15-,17-,18-,19?,20+,21?/m1/s1 |

InChI Key |

WCYSTKTYJRHHAV-RXKCSFKASA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H]4CC5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |

Synonyms |

5 alpha-dihydroaldosterone 5 beta-dihydroaldosterone 5-dihydroaldosterone 5-dihydroaldosterone, (5alpha,11beta)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The mineralocorticoid activity of 5α-dihydroaldosterone and related steroids depends on the presence of specific functional groups and the saturation state of the steroid backbone. Below is a comparative analysis of key compounds:

Key Findings from Comparative Studies

- For example, 5α-dihydroaldosterone retains ~20–30% of aldosterone’s potency in adrenalectomized rat models, while 5α-dihydro-11-deoxycorticosterone shows even weaker effects .

- Structural Specificity : The 11-hydroxyl group in aldosterone is critical for receptor binding. Its absence in 11-deoxycorticosterone reduces potency, and 5α-reduction further decreases activity .

- Inactive Analogs : 5α-Dihydrocorticosterone and 5α-dihydrocortisol lack mineralocorticoid activity, emphasizing that saturation alone is insufficient to confer function without specific substituents .

Pharmacokinetic and Mechanistic Insights

- Receptor Binding : Aldosterone binds strongly to the mineralocorticoid receptor (MR) due to its ∆4-3-ketone and 11-hydroxyl groups. 5α-Dihydroaldosterone has lower affinity, likely due to altered A-ring geometry .

- Enzymatic Pathways: 5α-Reductase, which catalyzes the formation of 5α-dihydroaldosterone, is also involved in converting testosterone to dihydrotestosterone (DHT), a potent androgen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.